molecular formula C19H22N2O6S B2377246 N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide CAS No. 899968-46-8

N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2377246
CAS No.: 899968-46-8
M. Wt: 406.45
InChI Key: MUYMAPZSVHSLOT-UHFFFAOYSA-N
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Description

N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxole ring, a methoxyphenyl group, and a sulfamoyl ethyl chain. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the Sulfamoyl Ethyl Chain: The sulfamoyl ethyl chain can be attached through nucleophilic substitution reactions, using suitable sulfamoyl chloride derivatives.

    Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product under controlled conditions, such as specific temperatures and solvents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Utilized in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(2-methoxyphenyl)ethyl]-1,3-benzodioxole-5-carboxamide: Shares a similar core structure but lacks the sulfamoyl ethyl chain.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine: Another compound with a methoxyphenyl group but different functional groups and biological activity.

Uniqueness

N-(2-{[2-(2-methoxyphenyl)ethyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[2-[2-(2-methoxyphenyl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6S/c1-25-16-5-3-2-4-14(16)8-9-21-28(23,24)11-10-20-19(22)15-6-7-17-18(12-15)27-13-26-17/h2-7,12,21H,8-11,13H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYMAPZSVHSLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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